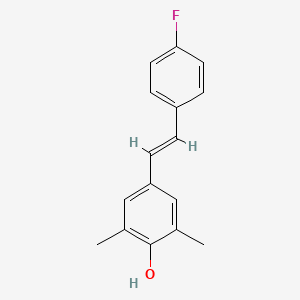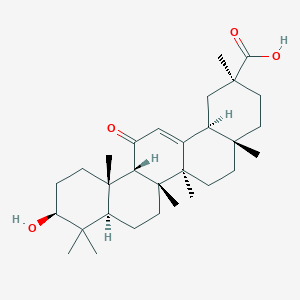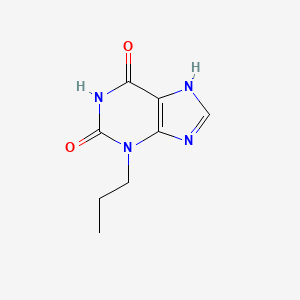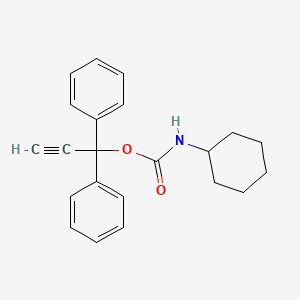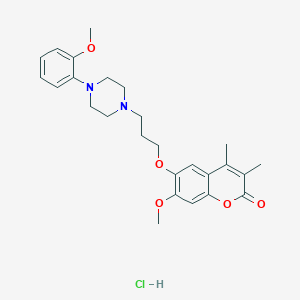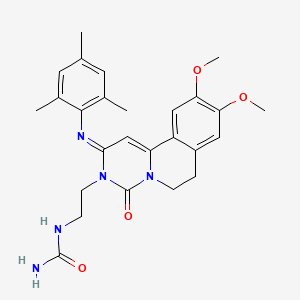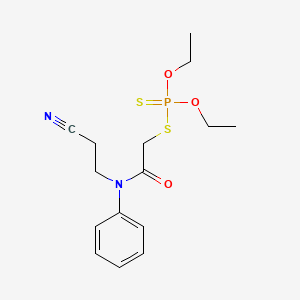
N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide
描述
N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide is a complex organophosphorus compound It is characterized by the presence of a phosphorodithioate group, which is known for its diverse chemical reactivity and applications in various fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide typically involves the reaction of diethyl phosphorodithioate with a suitable amine derivative. The reaction conditions often require a controlled environment with specific temperature and pH to ensure the desired product is obtained. Common reagents used in the synthesis include diethyl phosphorodithioate, 2-cyanoethylamine, and phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards.
化学反应分析
Types of Reactions
N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert the phosphorodithioate group to phosphorothioates.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions typically require specific conditions such as controlled temperature and pH to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various phosphorothioate derivatives, which have different chemical and physical properties compared to the parent compound.
科学研究应用
N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphorothioate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the production of pesticides and other agrochemicals due to its reactivity and effectiveness.
作用机制
The mechanism of action of N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide involves its interaction with molecular targets such as enzymes and proteins. The phosphorodithioate group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Diethyl cyanophosphonate: Similar in structure but lacks the phenylamino group.
O,O-Diethyl S-(p-tolyl) phosphorothioate: Similar in having the phosphorodithioate group but differs in the substituent groups attached to the phosphorus atom.
Uniqueness
N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide is unique due to the presence of both the cyanoethyl and phenylamino groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
16231-76-8 |
|---|---|
分子式 |
C15H21N2O3PS2 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
N-(2-cyanoethyl)-2-diethoxyphosphinothioylsulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C15H21N2O3PS2/c1-3-19-21(22,20-4-2)23-13-15(18)17(12-8-11-16)14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,12-13H2,1-2H3 |
InChI 键 |
OXZOAUGOOWQPDM-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCC(=O)N(CCC#N)C1=CC=CC=C1 |
规范 SMILES |
CCOP(=S)(OCC)SCC(=O)N(CCC#N)C1=CC=CC=C1 |
外观 |
Solid powder |
Key on ui other cas no. |
16231-76-8 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GC 10284; GC10284; GC-10284 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


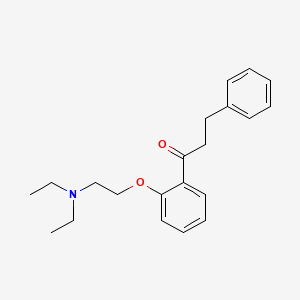
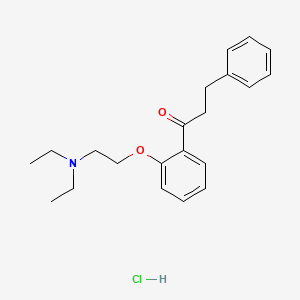

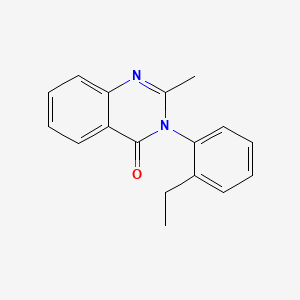
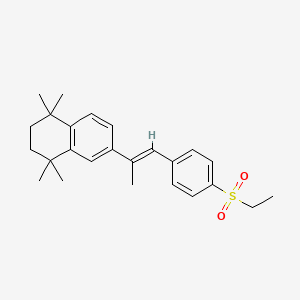
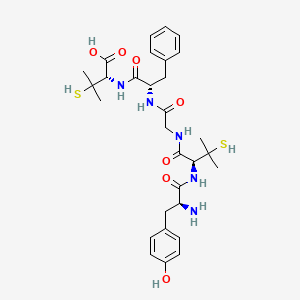
![(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1671335.png)
